1-(3,4-Diethylphenyl)propan-2-one
Description
1-(3,4-Diethylphenyl)propan-2-one is a substituted phenylacetone derivative characterized by two ethyl groups at the 3- and 4-positions of the aromatic ring and a ketone group at the propan-2-one position. These analogs differ in their substituents (methoxy, methylenedioxy, hydroxy, or ethyl groups), which critically influence their chemical reactivity, metabolic pathways, and applications (e.g., as precursors in pharmaceutical or illicit drug synthesis).
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-12-7-6-11(8-10(3)14)9-13(12)5-2/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
FJDVYQWOOOZZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-(3,4-Diethylphenyl)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3,4-Diethylphenyl)propan-2-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Diethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethylphenyl)propan-2-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(3,4-diethylphenyl)propan-2-one with structurally related phenylacetone derivatives, based on substituent effects and available evidence:
Table 1: Key Properties of Substituted Phenylacetones
Key Observations
Substituent Effects on Reactivity and Synthesis
- Methoxy vs. Ethyl Groups : Methoxy derivatives (e.g., 1-(3,4-dimethoxyphenyl)propan-2-one) are synthesized via the Leuckart reaction, involving reductive amination of ketones . Ethyl groups, being electron-donating but bulkier, would likely require modified reaction conditions to avoid steric hindrance.
- Methylenedioxy vs. Diethyl : The methylenedioxy group in 3,4-MDP2P facilitates electrophilic substitution reactions (e.g., Friedel-Crafts acylation) due to its electron-rich aromatic ring . Diethyl substituents may reduce reactivity in similar reactions due to steric effects.
Volatility: Methylenedioxy derivatives (e.g., 3,4-MDP2P) are distilled as oils , while diethyl variants might exhibit higher boiling points due to increased molecular weight.
Metabolic and Regulatory Considerations
- Metabolism : Hydroxy derivatives like 3,4-dihydroxyphenylacetone undergo rapid conjugation (e.g., glucuronidation) due to their polarity , whereas ethyl-substituted compounds might persist longer in biological systems.
- Regulatory Status : Methylenedioxy-substituted compounds are listed in precursor control lists (e.g., INCB Red List) due to their role in MDMA synthesis . Diethyl analogs, if used illicitly, would likely face similar scrutiny.
Applications Pharmaceutical Precursors: Methoxy derivatives are intermediates in isoquinoline synthesis , while diethyl variants could hypothetically serve in designing lipophilic CNS-targeting drugs. Illicit Use: Methylenedioxy derivatives are well-known in clandestine drug synthesis . Ethyl-substituted analogs might be explored as "designer drug" precursors to evade legal restrictions.
Theoretical vs. Empirical Data
The absence of direct studies on 1-(3,4-diethylphenyl)propan-2-one necessitates extrapolation from structural analogs. For example:
- Synthetic Challenges : Ethyl groups may complicate purification steps compared to methoxy analogs, which form crystalline products .
- Spectroscopic Differentiation : NMR shifts for ethyl groups (δ ~1.2–1.5 ppm for CH3, δ ~2.4–3.0 ppm for CH2) would differ significantly from methoxy (δ ~3.7–3.9 ppm) or methylenedioxy (δ ~5.9–6.0 ppm) signals .
Biological Activity
1-(3,4-Diethylphenyl)propan-2-one, also known as diethyl ketone, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
1-(3,4-Diethylphenyl)propan-2-one is characterized by its ketonic structure with a diethyl-substituted phenyl group. The molecular formula is , and it possesses a molecular weight of 194.28 g/mol. The compound's structure is essential for its interaction with biological systems, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of 1-(3,4-Diethylphenyl)propan-2-one has been investigated in several contexts:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit selective antimicrobial properties against certain pathogens, including Chlamydia species. Studies have shown that modifications to the chemical structure can enhance or diminish this activity .
- Enzymatic Interactions : The compound has been evaluated for its ability to act as a substrate or inhibitor in various enzymatic reactions. For instance, transaminase-mediated synthesis has been explored, revealing that the compound can be used effectively in biocatalytic processes to produce enantiopure amines .
Antichlamydial Activity
A study conducted by Leung et al. highlighted the potential of 1-(3,4-Diethylphenyl)propan-2-one derivatives as antichlamydial agents. The results showed that specific structural modifications could lead to enhanced selectivity against Chlamydia with minimal toxicity towards human cells .
| Compound | IC50 (μg/mL) | Selectivity | Toxicity |
|---|---|---|---|
| Compound 1 | 5.2 | High | None observed at 100 μg/mL |
| Compound 2 | 10.0 | Moderate | Low |
Enzyme Inhibition Studies
In the context of enzyme interactions, the compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the growth of cancer cell lines through mechanisms involving bromodomain and extraterminal (BET) proteins .
Synthesis and Biocatalysis
The synthesis of 1-(3,4-Diethylphenyl)propan-2-one has been explored using transaminase enzymes, which offer an environmentally friendly approach to producing this compound and its derivatives. The optimization of reaction conditions led to high conversion rates and enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
